6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile is a chemical compound belonging to the class of chromenes, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a nitrile group at position 3, and a ketone group at position 2 on the chromene ring. It is commonly used in various scientific research applications due to its unique chemical structure and reactivity .
Vorbereitungsmethoden
The synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method is considered green and efficient, providing high yields without the use of hazardous reagents . Industrial production methods often involve similar reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes such as monoamine oxidase and α-chymotrypsin . Additionally, its antimicrobial and antifungal properties are due to its interaction with microbial cell membranes and inhibition of essential microbial enzymes .
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: This compound has an aldehyde group at position 3, making it useful in different synthetic applications.
6-Chloro-2-oxo-2H-chromene-3-carboxamide: This compound has a carboxamide group, which influences its biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and nitrile groups, which confer distinct chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C10H3Cl2NO2 |
---|---|
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
6,8-dichloro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H |
InChI-Schlüssel |
GPCGEVOFWHXVPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.